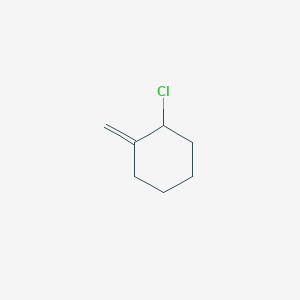

1-chloro-2-methylenecyclohexane

Übersicht

Beschreibung

1-Chloro-2-methylidenecyclohexane is an organic compound with the molecular formula C7H11Cl. It is an allylic chloride, which means it contains a chlorine atom attached to a carbon atom that is adjacent to a carbon-carbon double bond. This compound is used as an organic building block in chemical synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methylidenecyclohexane can be synthesized through various methods. One common approach involves the chlorination of 2-methylidenecyclohexane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 1-chloro-2-methylidenecyclohexane may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-2-methylidenecyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted cyclohexane derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form cyclohexene derivatives.

Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2), resulting in the formation of di-substituted cyclohexanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are employed.

Addition: Hydrogen chloride (HCl) or bromine (Br2) can be used for addition reactions.

Major Products:

Substitution: Formation of 1-hydroxy-2-methylidenecyclohexane or 1-amino-2-methylidenecyclohexane.

Elimination: Formation of 1-methylidenecyclohexene.

Addition: Formation of 1,2-dichlorocyclohexane or 1-chloro-2-bromocyclohexane.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions

1-Chloro-2-methylenecyclohexane is known for its reactivity due to its structure, which includes an allylic chloride and a double bond. This allows it to participate in several types of chemical reactions:

Types of Reactions:

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of various substituted cyclohexane derivatives.

- Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form cyclohexene derivatives.

- Addition Reactions: The double bond can react with electrophiles such as hydrogen halides or halogens.

Common Reagents and Conditions:

- Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) are typically used.

- Elimination: Strong bases like potassium tert-butoxide (KOtBu) are employed.

- Addition: Hydrogen chloride (HCl) or bromine (Br2) are common reagents for addition reactions.

Major Products:

- Substitution yields compounds like 1-hydroxy-2-methylenecyclohexane.

- Elimination produces 1-methylidenecyclohexene.

- Addition results in products such as 1,2-dichlorocyclohexane.

Scientific Research Applications

This compound has several notable applications in scientific research:

Chemistry:

- It serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways.

Biology:

- The compound is utilized in studying enzyme-catalyzed reactions involving allylic chlorides. Its reactivity makes it a valuable tool for understanding biological mechanisms.

Medicine:

- Research is ongoing into its potential as a precursor for pharmaceutical compounds. Its ability to undergo various chemical transformations positions it as a candidate for developing new drugs.

The biological activity of this compound has been the subject of extensive research due to its potential carcinogenic effects:

Carcinogenic Potential:

- Studies indicate that this compound may act as a potential human carcinogen. For instance, experiments on Tg.AC mice demonstrated that oral administration resulted in increased incidences of forestomach papillomas, suggesting tumor-promoting activity.

Metabolism and Toxicity:

- The metabolism of this compound leads to the formation of reactive intermediates that can produce toxic metabolites. Key findings include:

- Major metabolites identified include cysteine and N-acetylcysteine conjugates of 3-chloro-2-methylpropenoic acid.

- Reactive chloroaldehyde intermediates contribute to its toxicological profile.

Industrial Applications

In addition to its use in research settings, this compound finds application in various industrial processes:

Polymer Production:

- It is utilized in the production of polymers and other industrial chemicals due to its reactivity and ability to form diverse chemical structures.

Synthesis of Intermediates:

Wirkmechanismus

The mechanism of action of 1-chloro-2-methylidenecyclohexane involves its reactivity as an allylic chloride. The chlorine atom can be displaced by nucleophiles, leading to the formation of various substituted products. The double bond in the compound also allows for addition reactions with electrophiles. These reactions are facilitated by the electron-withdrawing effect of the chlorine atom, which makes the double bond more reactive .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-2-methylcyclohexane: Similar in structure but lacks the double bond, making it less reactive in addition reactions.

2-Chloro-1-methylidenecyclohexane: Positional isomer with different reactivity due to the location of the chlorine atom.

1-Bromo-2-methylidenecyclohexane: Similar reactivity but with bromine instead of chlorine, which can affect the reaction conditions and products.

Uniqueness: 1-Chloro-2-methylidenecyclohexane is unique due to its combination of an allylic chloride and a double bond, which provides a versatile platform for various chemical reactions. Its reactivity makes it a valuable compound in synthetic organic chemistry.

Biologische Aktivität

1-Chloro-2-methylenecyclohexane, also known as dimethylvinyl chloride, is a chlorinated hydrocarbon that has garnered attention for its biological activity. This compound is structurally related to other vinyl halides and has been studied for its potential carcinogenic effects, metabolic pathways, and interactions with biological systems.

- Chemical Formula : C7H11Cl

- Molecular Weight : 144.62 g/mol

- CAS Number : 513-37-1

- SMILES Notation : C\C(C)=C\Cl

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its potential as a carcinogen and its metabolic pathways in different organisms. The compound has been studied extensively for its effects on cellular processes, including its role in the induction of tumors in animal models.

Carcinogenic Potential

Research indicates that this compound is classified as a potential human carcinogen. A study involving Tg.AC mice demonstrated that oral administration of this compound significantly increased the frequency of forestomach papillomas, indicating its tumor-promoting activity .

Metabolism and Toxicity

The metabolism of this compound involves the formation of reactive intermediates, which can lead to the production of toxic metabolites. Key findings include:

- Major metabolites identified include cysteine and N-acetylcysteine conjugates of 3-chloro-2-methylpropenoic acid .

- The compound's metabolism has been shown to produce reactive chloroaldehyde intermediates, which contribute to its toxicological profile .

Case Studies

Several studies have focused on the biological effects and mechanisms of action of this compound:

- Tumor Promotion in Mice :

- Metabolic Pathway Investigation :

Toxicological Profile

The toxicological profile of this compound includes:

- Acute Toxicity : Classified as acutely toxic via inhalation and dermal routes.

- Chronic Effects : Potential for causing respiratory system damage and skin irritation .

| Toxicity Parameter | Classification |

|---|---|

| Inhalation | Acute Tox. 3 |

| Dermal | Acute Tox. 1 |

| Carcinogenicity | Carc. 1B |

| Eye Irritation | Eye Irrit. 2 |

| Skin Irritation | Skin Irrit. 2 |

Eigenschaften

IUPAC Name |

1-chloro-2-methylidenecyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl/c1-6-4-2-3-5-7(6)8/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTPBLPEOSDKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCCC1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502218 | |

| Record name | 1-Chloro-2-methylidenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71518-98-4 | |

| Record name | 1-Chloro-2-methylidenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.